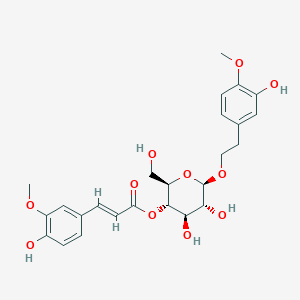

Desrhamnosylmartynoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

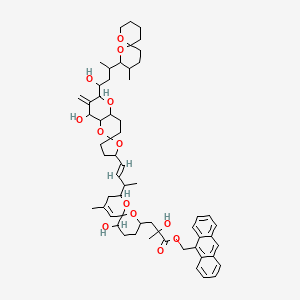

Synthesis Analysis The total synthesis of natural products, such as marine macrolide glycosides, employs methodologies that could be relevant for synthesizing Desrhamnosylmartynoside. For instance, the synthesis of (-)-lyngbyaloside B and 13-demethyllyngbyaloside B involves esterification, ring-closing metathesis, and glycosylation, which are crucial for constructing complex glycoside molecules (Fuwa et al., 2016) (Fuwa et al., 2013).

Molecular Structure Analysis The elucidation of molecular structures, especially for complex glycosides, typically involves chemical and spectral data. For example, the structure of isomartynoside, a compound related to martynoside, was determined using such data, highlighting the importance of spectral analysis in understanding the molecular architecture of similar compounds (Çalış et al., 1984).

Chemical Reactions and Properties this compound, by nature of being a glycoside, would undergo chemical reactions characteristic of this class of compounds. Glycosylation, the reaction forming glycosidic bonds, is fundamental to synthesizing glycosides. Advanced chemical ligation techniques, as seen in protein synthesis, demonstrate the intricate nature of forming specific bonds that might be applicable in synthesizing complex glycosides (Harpaz et al., 2010).

Physical Properties Analysis Understanding the physical properties of complex molecules like this compound involves studying their molecular motion, diffusion, and interaction with solvents. Deep Eutectic Solvents (DESs) have been studied for their role in affecting the molecular motion and diffusion of compounds, providing insights into the solubility and mobility of similar complex molecules (D'agostino et al., 2011).

Chemical Properties Analysis The chemical properties of this compound would include its reactivity, stability, and interaction with other chemicals. Studies on the synthesis and properties of related nucleosides and glycosides offer insights into how these compounds behave in chemical reactions, such as glycosidic bond formation and hydrolysis (Seela et al., 2006).

Applications De Recherche Scientifique

Biotechnological and Bioengineering Applications

Deep eutectic solvents (DES) have shown promise in the medical and biotechnological fields due to their unique properties such as low volatility, non-flammability, chemical and thermal stability, and high solubility. These characteristics make DESs particularly attractive for various applications, including as solvents in chemical, electrochemical, and biological sectors. The potential for DESs in biotechnology is substantial, provided their safety and low toxicity profiles are confirmed. This is crucial for their adoption in biological applications where the interaction with complex biological systems can be sensitive (Y. Mbous et al., 2017).

Polymer Science and Engineering

In polymer science and engineering, DESs have been identified as significant tools for green and sustainable technologies. Their application in polymer synthesis, extraction, modification, and the development of DES-polymer products highlights the versatile and eco-friendly nature of these solvents. The combination of DESs with polymers opens new avenues for the creation of 'greener' materials, emphasizing the need for further research in this field (A. Roda et al., 2019).

Applications in New Materials Production

The exploration of DESs in the production of new and sophisticated materials aligns with the pursuit of sustainable and eco-efficient processes. DESs stand out for their economic, practical, and environmental advantages, making them suitable for creating innovative materials. Their role in polymer, metal deposition, nanomaterial science, and sensing technologies underscores the breadth of their potential applications. The unique properties of DESs facilitate the development of novel materials, showcasing the transformative impact of these solvents in material science (L. I. Tomé et al., 2018).

Therapeutic and Amino Acid-Based Deep Eutectic Solvents

The design of therapeutic deep eutectic solvents (THEDES) and amino acid-based DES (AADES) highlights the innovative use of DESs in pharmaceuticals. These solvents have been developed to enhance drug efficacy and for the extraction of phytochemicals, among other applications. THEDES and AADES are particularly notable for their non-toxicity, recyclability, and biodegradability, representing a significant advancement in the formulation of greener chemicals for medical and biological applications (Md Sajjadur Rahman et al., 2020).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O11/c1-32-18-7-4-15(11-17(18)28)9-10-34-25-23(31)22(30)24(20(13-26)35-25)36-21(29)8-5-14-3-6-16(27)19(12-14)33-2/h3-8,11-12,20,22-28,30-31H,9-10,13H2,1-2H3/b8-5+/t20-,22-,23-,24-,25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTDWUNTJMTTBI-PMTAATDPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)OC)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-3-nitroso-2-thiophen-2-yl-imidazo[1,2-a]pyridine](/img/no-structure.png)